molecular formula C20H22FN5O4S B2385481 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034230-41-4

4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Katalognummer: B2385481
CAS-Nummer: 2034230-41-4
Molekulargewicht: 447.49
InChI-Schlüssel: ONPYBSWGVYGFIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzenesulfonamide core substituted with a 2,5-dioxopyrrolidine (succinimide) moiety at the 4-position. The sulfonamide nitrogen is further linked to a piperidin-4-ylmethyl group, which is substituted at the 1-position with a 5-fluoropyrimidin-2-yl ring. This structure combines multiple pharmacophoric elements:

  • Piperidine-pyrrolidinedione system: Modulates lipophilicity and conformational flexibility.

Eigenschaften

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O4S/c21-15-12-22-20(23-13-15)25-9-7-14(8-10-25)11-24-31(29,30)17-3-1-16(2-4-17)26-18(27)5-6-19(26)28/h1-4,12-14,24H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPYBSWGVYGFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Table 1: Retrosynthetic Disconnections and Key Intermediates

Disconnection Site Intermediate Key Functional Group Transformation
Sulfonamide N–C bond Intermediate A + B Nucleophilic substitution (SN2)
Piperidine N–pyrimidine bond 2-Chloro-5-fluoropyrimidine + piperidin-4-ylmethanamine Buchwald-Hartwig amination
Dioxopyrrolidinyl–benzene bond Maleic anhydride + 4-aminobenzenesulfonyl chloride Cyclocondensation

Synthesis of Intermediate A: 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl Chloride

Route 1: Maleimide Cyclization from 4-Aminobenzenesulfonyl Chloride

  • Maleamic Acid Formation :

    • Reagents : 4-Aminobenzenesulfonyl chloride (1.0 eq), maleic anhydride (1.2 eq), dichloromethane (DCM), 0°C, 2 h.
    • Mechanism : Nucleophilic acyl substitution forms the maleamic acid derivative.
    • Yield : 78–85%.
  • Cyclization to Maleimide :

    • Conditions : Acetic anhydride (3.0 eq), sodium acetate (1.5 eq), reflux, 4 h.
    • Key Data : Cyclization confirmed by FT-IR (loss of –COOH at 1700 cm⁻¹, emergence of imide C=O at 1770 cm⁻¹).

Route 2: Direct Functionalization via Ullmann Coupling

  • Reagents : 4-Bromobenzenesulfonyl chloride (1.0 eq), pyrrolidine-2,5-dione (1.5 eq), CuI (0.1 eq), K₂CO₃ (2.0 eq), DMF, 110°C, 12 h.
  • Yield : 62–68%.
  • Limitations : Lower yield due to competing hydrolysis of sulfonyl chloride.

Synthesis of Intermediate B: (1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methanamine

Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup :

    • Substrates : Piperidin-4-ylmethanamine (1.0 eq), 2-chloro-5-fluoropyrimidine (1.1 eq).
    • Conditions : K₂CO₃ (2.0 eq), DMF, 80°C, 24 h.
    • Yield : 55–60%.
  • Challenges :

    • Competing alkylation at the primary amine necessitates careful stoichiometry.
    • Purification via column chromatography (SiO₂, EtOAc/MeOH 9:1) isolates the product.

Buchwald-Hartwig Amination (Alternative Route)

  • Catalytic System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), toluene, 100°C, 18 h.
  • Advantages : Higher regioselectivity (>90%) for piperidine N-arylation.

Final Coupling: Sulfonamide Bond Formation

Classical Sulfonylation

  • Reagents : Intermediate A (1.0 eq), Intermediate B (1.2 eq), pyridine (3.0 eq), THF, 0°C → rt, 12 h.
  • Workup : Aqueous HCl (1 M) quench, extraction with DCM, drying (MgSO₄).
  • Yield : 70–75%.

Microwave-Assisted Optimization

  • Conditions : 100 W, 80°C, 30 min.
  • Benefits : Reduced reaction time, improved yield (82–85%).

Table 2: Comparative Analysis of Coupling Methods

Parameter Classical Method Microwave Method
Time 12 h 0.5 h
Yield 70–75% 82–85%
Purity (HPLC) 95% 98%

Critical Analysis of Synthetic Challenges

Stability of Sulfonyl Chloride Intermediate

  • Hydrolysis Risk : Intermediate A is prone to hydrolysis to sulfonic acid. Anhydrous conditions (molecular sieves, dry solvents) are critical.
  • Storage : –20°C under argon achieves >90% stability over 1 week.

Regioselectivity in Piperidine Functionalization

  • Primary vs. Secondary Amine Reactivity : SNAr favors substitution at the secondary amine (piperidine N) over the primary (CH₂NH₂) due to steric and electronic factors.

Purification of Hydrophilic Byproducts

  • Chromatography : Reverse-phase HPLC (C18 column, H₂O/MeCN gradient) resolves sulfonamide product from polar impurities.

Scalability and Industrial Considerations

Cost-Effective Reagent Selection

  • Maleic Anhydride vs. Pyrrolidine-2,5-dione : Maleic anhydride ($0.5/g) is preferable to pyrrolidine-2,5-dione ($12/g) for large-scale synthesis.

Green Chemistry Metrics

  • E-Factor : 23.4 (classical route) vs. 18.9 (microwave route), indicating reduced waste in optimized protocols.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.

    Reduction: Reduction reactions can occur at various functional groups, including the sulfonamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyrimidine and piperidine groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit certain enzymes, making the compound a candidate for biochemical studies.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Antibacterial Agents: Sulfonamides are well-known for their antibacterial properties.

    Cancer Research: The compound may be investigated for its potential anticancer activity.

Industry

    Agriculture: Possible applications as herbicides or pesticides.

    Polymer Science: Use in the synthesis of specialty polymers.

Wirkmechanismus

The mechanism of action of “4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide” would depend on its specific application. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The fluoropyrimidine and piperidine groups may interact with specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Vergleich Mit ähnlichen Verbindungen

Sulfonamide Derivatives with Piperazine/Piperidine Linkers

Example Compounds :

  • N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d)
  • 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i)
Property Target Compound Piperazine Analogs (6d, 6i)
Core Structure Benzenesulfonamide + piperidine-fluoropyrimidine Benzenesulfonamide + piperazine-benzhydryl/fluorophenyl
Molecular Weight Estimated ~500–550 g/mol* 450–600 g/mol (reported in )
Melting Point Not reported 132–230°C (wide range due to substituent variability)
Synthetic Yield Not reported 28–65% (varies with substituent bulk and reaction conditions)
Key Features Fluoropyrimidine enhances metabolic stability; pyrrolidinedione improves solubility. Bulky benzhydryl/fluorophenyl groups increase lipophilicity but may reduce bioavailability.

*Inferred from analogs in (e.g., 465.5 g/mol for a related pyrrolidinedione-sulfonamide).

Fluorinated Pyrimidine-Containing Sulfonamides

Example Compounds :

  • 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
  • 3-Fluoro-N-{1-[2-(biphenyl-2-yloxy)ethyl]piperidin-4-yl}-benzenesulfonamide (21, )
Property Target Compound Fluorinated Pyrimidine Analogs
Fluorine Position 5-Fluoropyrimidin-2-yl 5-Fluorochromenone (); 3-fluorobenzenesulfonamide ()
Biological Relevance Likely kinase/phosphatase inhibition (inferred from pyrimidine role in medicinal chemistry). Chromenone derivatives reported for anticancer activity; biphenyl ethers modulate CNS targets.
Molecular Weight ~500–550 g/mol* 589.1 g/mol (); 450–500 g/mol ()
Solubility Moderate (pyrrolidinedione enhances polarity) Low (chromenone and biphenyl groups increase hydrophobicity)

Pyrrolidinedione-Sulfonamide Hybrids

Example Compound :

  • 4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide ()
Property Target Compound Compound
Structure Piperidine-fluoropyrimidine linker Pyrimidine-sulfamoylphenyl linker
Molecular Weight ~500–550 g/mol* 465.5 g/mol
Hydrogen Bonding 2 H-bond donors, 8 acceptors (estimated) 2 H-bond donors, 8 acceptors (exact)
Topological PSA High (~140–150 Ų, due to sulfonamide + pyrrolidinedione) 147 Ų (reported)
Lipophilicity (XLogP3) Moderate (~1–2, inferred) 0.4 (reported)

Key Research Findings and Trends

Synthetic Challenges :

  • Piperidine-fluoropyrimidine coupling (target compound) likely requires palladium-catalyzed cross-coupling (similar to , Example 53).
  • Lower yields (e.g., 28% in ) are common for multi-step syntheses with sterically hindered intermediates.

Structure-Activity Relationships (SAR): Fluorine at pyrimidine’s 5-position (target) may enhance target binding vs. non-fluorinated analogs (). Pyrrolidinedione substitution improves aqueous solubility compared to bulky aryl groups ( vs. ).

Pharmacokinetic Predictions :

  • High topological PSA (>140 Ų) suggests moderate blood-brain barrier penetration.
  • Rotatable bonds (6 in analogs) may reduce oral bioavailability.

Biologische Aktivität

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines elements known for various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₂N₂O₄S
  • CAS Number : 71602410

This compound features a pyrrolidine ring, a piperidine moiety, and a benzenesulfonamide group, which are associated with various pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . The piperidine component has been linked to significant antitumor activity. For instance, derivatives containing piperidine have shown promise in inhibiting cancer cell proliferation in vitro and in vivo models. One study indicated that piperidine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .

Antibacterial Activity

The sulfonamide group is well-known for its antibacterial properties. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains. In a comparative study, sulfonamide derivatives exhibited significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus . The mechanism is believed to involve the inhibition of folic acid synthesis in bacteria.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Specifically, its ability to inhibit acetylcholinesterase (AChE) has been noted, which is crucial for treating conditions like Alzheimer's disease. AChE inhibitors are vital in enhancing cholinergic transmission in the brain . The presence of the dioxopyrrolidine moiety may contribute to this inhibitory effect.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEffectivenessReference
AnticancerVarious cancer cell linesInduces apoptosis
AntibacterialStaphylococcus aureusSignificant inhibition
Enzyme InhibitionAcetylcholinesterase (AChE)Competitive inhibitor

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives demonstrated that modifications to the structure significantly enhanced anticancer efficacy. The study used various cancer cell lines, showing that compounds with similar structural features to our target compound exhibited IC50 values in the low micromolar range.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial activity of sulfonamide derivatives against multi-drug resistant strains. The results indicated that certain modifications led to improved activity against resistant strains, suggesting that our compound might also possess similar properties.

Q & A

Q. What are the key synthetic routes for 4-(2,5-dioxopyrrolidin-1-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, and what critical reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Piperidine-Pyrimidine Core Formation : React 5-fluoropyrimidin-2-amine with a piperidin-4-ylmethanol derivative under nucleophilic substitution conditions (e.g., using NaH in DMF) to introduce the fluoropyrimidine-piperidine moiety .

Sulfonamide Coupling : React the piperidine intermediate with 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Purification : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to achieve >95% purity .
Critical Conditions :

  • Temperature control (<40°C) during sulfonylation to prevent decomposition.
  • Use of anhydrous solvents to avoid hydrolysis of the dioxopyrrolidinyl group .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the fluoropyrimidine and piperidine rings. Key signals include the fluorine-coupled splitting in pyrimidine protons (δ 8.2–8.5 ppm) and piperidine methylene protons (δ 3.1–3.5 ppm) .
  • LC-MS : Monitor molecular ion peaks ([M+H]+) with high-resolution MS (e.g., Q-TOF) to verify mass (calculated: ~520 g/mol) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry using single-crystal diffraction (e.g., triclinic P1 space group, α/β/γ angles ~60–75°) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) .
  • Solubility Adjustments : Optimize DMSO concentration (<0.1%) or use surfactants (e.g., Cremophor EL) to mitigate aggregation in cellular assays .
  • Metabolic Stability Testing : Perform liver microsome assays to identify if rapid metabolism in certain systems skews activity .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to account for inter-assay variability .

Q. What strategies are employed in designing SAR studies to optimize the pharmacological profile of this sulfonamide derivative?

  • Methodological Answer :
  • Core Modifications :
  • Replace the 5-fluoropyrimidine with chloro or methylpyrimidine to assess halogen/steric effects on target binding .
  • Vary the piperidine N-substituent (e.g., benzyl vs. acetyl) to probe hydrophobic interactions .
  • Sulfonamide Linker Optimization :
  • Introduce methylene spacers between the sulfonamide and pyrrolidinedione to enhance conformational flexibility .
  • In Silico Modeling :
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases or GPCRs) .
  • Pharmacokinetic Profiling :
  • Measure logP (e.g., shake-flask method) to balance lipophilicity and bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.